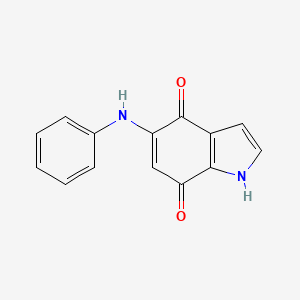

5-Anilino-1H-indole-4,7-dione

Description

Structure

3D Structure

Properties

CAS No. |

120602-94-0 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

5-anilino-1H-indole-4,7-dione |

InChI |

InChI=1S/C14H10N2O2/c17-12-8-11(16-9-4-2-1-3-5-9)14(18)10-6-7-15-13(10)12/h1-8,15-16H |

InChI Key |

ZJYBTIQVBDTHDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CN3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Anilino 1h Indole 4,7 Dione and Analogues

Established Synthetic Routes to the 1H-Indole-4,7-dione Core Structure

The construction of the fundamental 1H-indole-4,7-dione scaffold is a critical first step. Several synthetic strategies have been developed to achieve this, each with its own advantages and applications.

Copper(II)-Mediated Annulation and Cyclization Strategies

Copper(II)-mediated reactions are a cornerstone in the synthesis of 1H-indole-4,7-diones. nih.gov These methods often involve the reaction of a bromoquinone with a β-enamino ketone in the presence of a copper(II) salt. nih.gov The copper catalyst facilitates the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the indole (B1671886) ring system. researchgate.net This process is believed to proceed through a cascade reaction involving the in situ generation of a copper(I) carbene, followed by C-S/C-C bond formation. dicp.ac.cn The copper(II) salt can act as both a Lewis acid and an oxidative catalyst, with oxygen often serving as the terminal oxidant. researchgate.net This methodology is valued for its high atom economy, broad substrate scope, and generally good to excellent yields. researchgate.netdicp.ac.cn

A variety of copper salts, including copper(II) acetate (B1210297) and copper(II) 2-ethylhexanoate, have been successfully employed. whiterose.ac.uk The choice of the copper source can significantly influence the reaction yield. whiterose.ac.uk For instance, in some cases, copper(II) acetate monohydrate has been shown to provide higher yields compared to other copper salts. whiterose.ac.uk These copper-catalyzed annulation and cyclization strategies represent an efficient and versatile approach to the synthesis of the 1H-indole-4,7-dione core. nih.govresearchgate.net

Oxidative Demethylation and Functional Group Interconversion Pathways

Another important route to the 1H-indole-4,7-dione core involves the oxidative demethylation of precursor molecules, specifically 4,7-dimethoxyindoles. researchgate.netmdpi.com This transformation is typically achieved using a strong oxidizing agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com The reaction proceeds by removing the methyl groups from the methoxy (B1213986) substituents, which are then oxidized to form the quinone functionality. This method is often part of a multi-step synthesis that begins with a more readily available starting material. researchgate.net

Functional group interconversion also plays a crucial role. For example, a synthetic sequence might begin with the benzylation of 4,7-dimethoxy-1H-indole, followed by the oxidative demethylation step to yield the desired 1-benzyl-1H-indole-4,7-dione. researchgate.net This strategy allows for the introduction of various substituents on the indole nitrogen, providing a pathway to a diverse range of analogues. The simplicity and efficiency of these methodologies offer broad applicability in the synthesis of various 1-alkylated indole-4,7-diones. researchgate.net

Thiele-Winter Acetoxylation and Subsequent Transformations

The Thiele-Winter acetoxylation is a classic method for the preparation of hydroxyquinones, which are key precursors to indole-4,7-diones. mdpi.com This reaction involves the acid-catalyzed treatment of a quinone with acetic anhydride (B1165640) to form a triacetoxy aromatic compound. researchgate.netorganicreactions.orgwiley.com The resulting triacetate can then be hydrolyzed under acidic or basic conditions to yield a hydroxyhydroquinone, which is subsequently oxidized to the corresponding hydroxyquinone. mdpi.com

This method is particularly useful for introducing hydroxyl groups onto a pre-existing quinone ring system. mdpi.comresearchgate.net The reaction is typically catalyzed by strong acids like sulfuric acid or boron trifluoride. mdpi.comdrugfuture.com While effective, the use of strong acids can sometimes lead to the formation of tars and other byproducts. ethernet.edu.et Milder catalysts, such as zinc chloride, have been explored, although they may introduce other complications like the formation of chloroquinones. ethernet.edu.et Despite these challenges, the Thiele-Winter acetoxylation remains a valuable tool for accessing the functionalized quinone precursors necessary for the synthesis of the 1H-indole-4,7-dione core.

Direct and Indirect Strategies for Anilino Moiety Introduction at C5 of Indole-4,7-diones

Once the 1H-indole-4,7-dione core is in hand, the next critical step is the introduction of the anilino group at the C5 position. This can be accomplished through several strategic approaches.

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinones

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the anilino group. wikipedia.org This reaction involves the displacement of a leaving group, typically a halogen, on the aromatic ring by a nucleophile, in this case, aniline (B41778). wikipedia.org For this reaction to be effective, the aromatic ring must be activated by the presence of electron-withdrawing groups, such as the carbonyls of the quinone system. byjus.commasterorganicchemistry.com

The reaction proceeds via an addition-elimination mechanism, where the aniline attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing groups on the ring. masterorganicchemistry.comlibretexts.org Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the 5-anilino-1H-indole-4,7-dione. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the intermediate and facilitating the reaction. byjus.com

Michael Addition Pathways for Anilinoquinone Formation

The Michael addition, or conjugate addition, provides an alternative pathway for the formation of anilinoquinones. wikipedia.org In this reaction, a nucleophile, such as aniline, adds to an α,β-unsaturated carbonyl compound, which in this context is the indole-4,7-dione (B1215410) system. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While the direct Michael addition of aniline to the quinone ring is possible, it can sometimes lead to a mixture of products or catalyst deactivation. acs.org

Theoretical studies suggest that for the reaction of aniline with p-benzoquinone, the conjugate addition/oxidation mechanism is thermodynamically favorable. acs.org The reaction is significantly more exergonic with aniline as the nucleophile compared to phenolate. acs.org This pathway involves the 1,4-addition of the aniline to the quinone system, followed by an oxidation step to regenerate the quinone ring, now bearing the anilino substituent. This method is a powerful tool for carbon-nitrogen bond formation and is widely used in the synthesis of various substituted quinones. nih.gov

Free Radical Condensation Mechanisms with Aniline Precursors

The construction of the this compound framework can be effectively achieved through free radical condensation pathways. A prominent method involves the use of cerium(IV) ammonium nitrate (CAN) as a one-electron oxidizing agent. scirp.orgscielo.brorganic-chemistry.org This approach typically starts with a suitable indole precursor, such as a 4,7-dialkoxyindole, which is reacted with an aniline derivative in the presence of CAN. The mechanism is initiated by the oxidation of the aniline to a radical cation. This electrophilic radical species then attacks the electron-rich indole nucleus, leading to the formation of a new carbon-nitrogen bond. Subsequent oxidation and deprotonation steps yield the desired this compound. This method is valued for its efficiency and ability to form the key anilino-substituted quinone structure in a single pot. thieme-connect.de

Regioselective Functionalization and Derivatization of the Indole-4,7-dione Framework

The indole-4,7-dione scaffold is a versatile template that allows for regioselective modifications at several positions, enabling the synthesis of a diverse library of analogues.

The indole nitrogen (N1 position) is a prime site for functionalization.

N-Alkylation: The introduction of alkyl groups at the N1 position is commonly accomplished by reacting the indole-4,7-dione with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). niscair.res.in This reaction generally proceeds with high selectivity for the indole nitrogen over other potential reaction sites. acs.org

N-Arylation: The formation of an N-aryl bond is more challenging and often requires transition-metal catalysis. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation. wikipedia.orgnih.govwiley.comlibretexts.org This palladium-catalyzed cross-coupling reaction pairs the indole nitrogen with an aryl halide or triflate. organic-chemistry.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and accommodating a wide range of functional groups on both the indole and the aryl partner. nih.govwiley.comlibretexts.org

The framework of this compound offers multiple sites for further derivatization on both the quinone and the pyrrole (B145914) moieties of the indole system.

Quinone Ring Modification: The quinone ring is electrophilic and susceptible to nucleophilic additions, particularly at the C6 position. Michael addition is a common strategy to introduce carbon, sulfur, or nitrogen nucleophiles. researchgate.netnih.govmdpi.comacs.org For example, reaction with thiols can introduce thioether substituents at the C6 position, further diversifying the molecular structure.

Indole Ring Modification: The pyrrole part of the indole ring can also be functionalized. The Vilsmeier-Haack reaction, which uses a reagent typically formed from phosphorus oxychloride (POCl₃) and DMF, is a classic method for introducing a formyl (aldehyde) group, usually at the C3 position of electron-rich indoles. ijpcbs.comthieme-connect.comekb.egrsc.org This aldehyde can then serve as a versatile handle for subsequent transformations, such as the synthesis of chalcones. rcsi.science

The following table provides examples of synthetic modifications to the this compound core.

| Target Compound Class | Position of Functionalization | Reaction Type | Key Reagents/Catalysts |

|---|---|---|---|

| N1-Alkyl-5-anilino-1H-indole-4,7-diones | N1 | N-Alkylation | Alkyl halide, K₂CO₃, DMF |

| N1-Aryl-5-anilino-1H-indole-4,7-diones | N1 | N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Phosphine ligand, Base |

| 6-Thio-5-anilino-1H-indole-4,7-diones | C6 | Michael Addition | Thiol, Base |

| 3-Formyl-5-anilino-1H-indole-4,7-diones | C3 | Vilsmeier-Haack Formylation | POCl₃, DMF |

Mechanistic Investigations of Chemical Reactivity in Anilinoindolequinones

Elucidation of Nucleophilic Addition Mechanisms to the Quinone System

The quinone moiety in 5-Anilino-1H-indole-4,7-dione is an electrophilic center, making it susceptible to nucleophilic attack. Understanding the mechanism of these addition reactions is crucial for predicting product formation and designing synthetic strategies.

The reaction of this compound with amines presents the potential for nucleophilic addition at different positions on the quinone ring. The regioselectivity of these amination reactions is influenced by a combination of electronic and steric factors. Generally, nucleophilic attack on quinones is directed to the less sterically hindered and more electrophilic carbon atoms. In the case of this compound, the C6 position is often the preferred site for nucleophilic addition of amines.

The electron-donating nature of the anilino group at the C5 position influences the electron density distribution within the quinone ring, potentially modulating the reactivity of the carbonyl carbons and the adjacent vinylogous positions. The interplay of these electronic effects, along with the steric hindrance imposed by the existing substituent, governs the regiochemical outcome of the amination reaction. Computational studies on related indole (B1671886) systems have shown that the prediction of regioselectivity in nucleophilic additions can be complex, with factors such as the nature of the nucleophile and reaction conditions playing a significant role. nih.gov

To illustrate the regioselectivity, consider the following generalized reaction and the potential products:

Table 1: Potential Products of Amination of this compound

| Reactant | Nucleophile | Potential Product (Major) | Potential Product (Minor) |

|---|

Note: The exact product distribution can vary based on the specific amine and reaction conditions.

The interaction between electron-rich anilinoindolequinones and electron-deficient nucleophiles can initiate through the formation of charge-transfer (CT) complexes. scielo.org.zascienceopen.comnih.gov These complexes arise from a weak electronic interaction between the electron donor (the anilinoindolequinone) and the electron acceptor (the nucleophile), resulting in a characteristic color change. scienceopen.com The formation of a CT complex is often a rapid pre-equilibrium step prior to the formation of a covalent bond. scielo.org.za

Following the formation of the CT complex, the nucleophile can attack the quinone ring to form a σ-adduct, also known as a Meisenheimer complex in related systems. This intermediate is a covalently bonded species where the aromaticity of the quinone ring is disrupted. The formation of the σ-adduct is typically the rate-determining step in the nucleophilic addition reaction. The stability of this intermediate is influenced by the nature of the nucleophile and the substituents on the quinone ring. The interplay between the transient CT complex and the more stable σ-adduct is a key feature of the reaction pathway.

Table 2: Key Intermediates in Nucleophilic Addition

| Intermediate | Description | Role in Reaction Pathway |

|---|---|---|

| Charge-Transfer (CT) Complex | A non-covalent association between the electron-rich quinone and the electron-poor nucleophile. | Initial interaction, often preceding covalent bond formation. scielo.org.za |

| σ-Adduct | A covalent intermediate formed by the attack of the nucleophile on the quinone ring. | Key intermediate determining the reaction rate and products. |

Oxidative Pathways and Redox Properties of Indole-4,7-diones

The indole-4,7-dione (B1215410) core is a redox-active system capable of undergoing one- or two-electron reduction to form the corresponding semiquinone radical anion or hydroquinone (B1673460). ox.ac.ukox.ac.uk The redox properties of these compounds are of significant interest, particularly in the context of their biological activity, as they can participate in cellular redox cycling.

The reduction potential of this compound is influenced by the electronic properties of the anilino substituent. The electron-donating anilino group is expected to lower the reduction potential compared to the unsubstituted indole-4,7-dione, making it more susceptible to reduction.

The oxidative pathways of the reduced species, the hydroquinone, are also of importance. Oxidation can proceed in a stepwise manner, regenerating the quinone and producing reactive oxygen species such as superoxide (B77818) and hydrogen peroxide. This redox cycling can have significant biological implications. Studies on related indolequinones have shown that the rates of these redox processes are crucial in determining their potential as bioreductive drugs. ox.ac.ukox.ac.uk

Table 3: Redox States of this compound

| Redox State | Description |

|---|---|

| Quinone | The fully oxidized form, this compound. |

| Semiquinone Radical Anion | Formed by a one-electron reduction of the quinone. ox.ac.uk |

| Hydroquinone | Formed by a two-electron reduction of the quinone. ox.ac.uk |

Theoretical Approaches to Reaction Mechanism Prediction

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms. nih.govrsc.org Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the reaction pathways of nucleophilic addition to this compound. researchgate.net

These theoretical approaches can be used to:

Calculate the energies of reactants, transition states, and products: This allows for the determination of activation barriers and reaction energies, providing insight into the kinetics and thermodynamics of the reaction.

Visualize the structures of transition states: This helps in understanding the geometry of the key steps in the reaction mechanism.

Analyze the electronic structure of the molecule: This can reveal information about the charge distribution and frontier molecular orbitals, which are crucial for predicting reactivity and regioselectivity. nih.gov

Predict spectroscopic properties: Calculated NMR and UV-Vis spectra can be compared with experimental data to validate the theoretical models. mdpi.com

For instance, theoretical calculations can be used to compare the activation energies for nucleophilic attack at the C6 and C7 positions, thereby predicting the regioselectivity of amination reactions. Furthermore, the energies and stabilities of the charge-transfer complex and the σ-adduct can be computed to provide a more complete picture of the reaction coordinate. While specific theoretical studies on this compound are not extensively reported in the provided search results, the methodologies have been successfully applied to a wide range of organic reactions, including those of related heterocyclic and quinone systems. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 5 Anilino 1h Indole 4,7 Dione Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of organic molecules, including the 5-Anilino-1H-indole-4,7-dione framework. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics. sdsu.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is routinely used to assign the proton (¹H) and carbon (¹³C) signals of these indolequinone derivatives. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. acs.org In the context of this compound analogues, IR spectra provide characteristic absorption bands that confirm the presence of key structural features. semanticscholar.orgthieme-connect.de

The most prominent peaks in the IR spectrum of these compounds include:

N-H Stretching: A sharp to broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the N-H group of the indole (B1671886) ring and the anilino substituent. clockss.orgekb.eg

C=O Stretching: The quinone moiety exhibits strong absorption bands for the carbonyl groups, typically in the range of 1630-1680 cm⁻¹. acs.org The exact position can be influenced by conjugation and hydrogen bonding.

C=C Stretching: Aromatic ring stretching vibrations for both the indole and aniline (B41778) rings appear in the 1450-1600 cm⁻¹ region. semanticscholar.org

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the anilino group is usually observed in the 1250-1350 cm⁻¹ range.

The table below summarizes typical IR absorption frequencies for this compound analogues.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Indole & Anilino N-H | Stretching | 3200 - 3400 |

| Quinone C=O | Stretching | 1630 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| Data is compiled from typical values for similar compounds. semanticscholar.orgacs.orgekb.eg |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. clockss.orgthieme-connect.de High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. thieme-connect.de

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information. For example, cleavage of the bond between the aniline ring and the indole nucleus, or the loss of carbonyl groups (as CO) are common fragmentation pathways for such structures. ekb.eguj.edu.pl The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. uj.edu.pl

A representative fragmentation pattern for a this compound derivative is outlined in the table below.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | Calculated for specific analogue | Molecular Ion |

| [M - CO]⁺ | M - 28 | Loss of one carbonyl group |

| [M - 2CO]⁺ | M - 56 | Loss of two carbonyl groups |

| [Indole-4,7-dione]⁺ | Varies | Fragment corresponding to the indolequinone core |

| [Aniline]⁺ | Varies | Fragment corresponding to the aniline substituent |

| Fragmentation is dependent on the specific analogue and ionization method. |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While spectroscopic methods provide information about molecular structure and connectivity, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

For a this compound analogue, a successful X-ray crystal structure analysis would provide precise bond lengths, bond angles, and torsion angles. mdpi.com It would also reveal the planarity of the indolequinone system and the orientation of the aniline ring relative to the indole core. Furthermore, the crystal packing arrangement, including intermolecular interactions like hydrogen bonding and π-π stacking, can be elucidated. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies. ekb.eg

The table below presents hypothetical crystallographic data for a this compound derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| R-factor | < 0.05 |

| Data is hypothetical and for illustrative purposes. mdpi.com |

Computational Chemistry and in Silico Modeling of 5 Anilino 1h Indole 4,7 Dione Systems

Molecular Docking and Simulation for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.commdpi.com This method is instrumental in understanding the protein-ligand interactions that are crucial for structure-based drug design. jocpr.com For indole (B1671886) derivatives, molecular docking studies have been employed to elucidate their binding modes with various biological targets. nih.govmdpi.commdpi.com

Molecular docking simulations help in predicting how 5-Anilino-1H-indole-4,7-dione and its analogs bind to the active sites of receptor proteins. acs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. jocpr.com For instance, in studies of similar indole derivatives, docking has shown interactions with key amino acid residues within the binding pockets of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and various kinases. nih.govtandfonline.com The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength.

Interactive Table: Predicted Binding Affinities of Indole Derivatives with Target Proteins.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Indole-sulfonamide hybrid | VEGFR-2 | Not Specified | Glu 885, Asp 1046, Lys 868 tandfonline.com |

| 2,3-dihydropyrazino[1,2-a]indole-1,4-dione | EGFR | Not Specified | Met769, Asp831 tandfonline.com |

| Indole derivative | CDK-5 | -8.34 | Gln131, Asn132 mdpi.com |

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules like this compound. crimsonpublishers.comrsc.org DFT methods are used to determine molecular geometry, electronic structure, and various molecular properties. uni-greifswald.decrimsonpublishers.com These calculations provide insights into the molecule's stability, reactivity, and potential interaction sites. ajchem-a.comcrimsonpublishers.com

DFT calculations can be used to map out the energy landscape of chemical reactions involving this compound. This involves calculating the energies of reactants, products, reaction intermediates, and transition states. acs.org For example, in the C-H functionalization of indoles, DFT has been used to determine that the formation of an agostic complex is a thermodynamically uphill process. acs.org Specifically, the destabilization energy to form a C2 isomeric species was calculated to be 11.2 kcal/mol, while the formation of a C7 isomer required 7.5 kcal/mol. acs.org This energetic profiling is crucial for understanding reaction mechanisms and predicting the feasibility of different reaction pathways.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acs.orgmdpi.com A smaller energy gap suggests higher reactivity. rsc.org

From the FMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). crimsonpublishers.comphyschemres.org Electronegativity provides information about electron transfer, while hardness measures the resistance to charge transfer. crimsonpublishers.com These descriptors help in predicting the reactive sites for electrophilic and nucleophilic attacks. mdpi.com

Interactive Table: Calculated Quantum Chemical Properties of Indole Derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) |

|---|---|---|---|---|---|

| Compound 3 | Not Specified | Not Specified | 2.783 rsc.org | Not Specified | 0.719 rsc.org |

| Compound 9 | Not Specified | Not Specified | 3.995 rsc.org | 1.998 rsc.org | Not Specified |

| Benzophenone | Not Specified | Not Specified | 7.47 mdpi.com | Not Specified | Not Specified |

Predictive Modeling of Molecular Properties Relevant to Biological Interactions (e.g., Lipophilicity, Hydrogen Bonding Potential)

Predictive modeling of molecular properties is essential for assessing the drug-likeness of a compound. semanticscholar.org Properties such as lipophilicity (log P), the number of hydrogen bond donors (HBD) and acceptors (HBA), and topological polar surface area (TPSA) are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. semanticscholar.orgnih.gov For instance, Lipinski's "rule of five" uses these properties to predict if a compound is likely to be orally active. acs.org Computational tools can predict these properties, providing valuable information for the rational design of new drug candidates. acs.orgrsc.org

Interactive Table: Predicted Molecular Properties of Anilino-1,4-naphthoquinone Derivatives.

| Compound | Molecular Weight (MW) | log P | HBD | HBA | TPSA (Ų) |

|---|---|---|---|---|---|

| Compound 3 | 265.30 | 3.09 | 1 | 3 | 50.55 |

| Compound 8 | 301.73 | 3.08 | 1 | 3 | 50.55 |

| Compound 10 | 285.70 | 2.74 | 1 | 3 | 50.55 |

Structure Activity Relationship Sar Investigations of 5 Anilino 1h Indole 4,7 Dione Derivatives

Correlating Structural Modifications with Changes in Chemical Reactivity

Substituents on the anilino ring play a pivotal role in fine-tuning this reactivity. Electron-donating groups (EDGs) on the aniline (B41778) ring, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), increase the electron density on the indolequinone core. This enhancement of electron density can decrease the susceptibility of the quinone ring to nucleophilic attack, thereby stabilizing the molecule. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or chloro (-Cl), on the anilino ring decrease the electron density of the core structure. This can make the quinone moiety more electrophilic and, therefore, more reactive towards nucleophiles.

The position of the substituents on the anilino ring also impacts reactivity. Ortho-substituents can introduce steric hindrance, which may shield the indolequinone core from potential reactants. Para-substituents, on the other hand, primarily exert their electronic effects without significant steric impediment.

Modifications to the indole (B1671886) nucleus itself, such as N-alkylation or substitution at the 2- and 3-positions, can also alter chemical reactivity. N-alkylation can increase the lipophilicity of the molecule and may influence its solubility and interaction with biological membranes. Substituents at the C2 and C3 positions can sterically and electronically influence the reactivity of the adjacent quinone ring.

Analysis of Substituent Effects on Specific Biological Target Interactions

The biological activity of 5-anilino-1H-indole-4,7-dione derivatives is highly dependent on the nature and position of substituents, as these dictate the molecule's ability to interact with specific biological targets. Research on analogous compounds, such as 5-(pyridin-3-yl)-1H-indole-4,7-diones as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), provides valuable insights into these interactions. bhu.ac.in

Substituents on the Anilino Ring:

The anilino ring often serves as a key interaction domain with the biological target. The electronic nature of the substituents on this ring can significantly affect binding affinity.

Electron-Donating Groups (EDGs): The presence of EDGs like -OCH3 or -NH2 at the para-position of the anilino ring can enhance biological activity. These groups can participate in hydrogen bonding or favorable electrostatic interactions with the target protein.

Electron-Withdrawing Groups (EWGs): EWGs such as halogens (-F, -Cl, -Br) or trifluoromethyl (-CF3) can also modulate activity. Halogens can form halogen bonds, which are increasingly recognized as important interactions in drug-target binding. The position of the halogen can be critical; for instance, a meta-substituent might be more favorable than a para-substituent for fitting into a specific hydrophobic pocket.

Interactive Data Table: Effect of Anilino Ring Substituents on Biological Activity

Below is an illustrative data table based on SAR principles for a hypothetical kinase target.

| Compound ID | R1 (Anilino Substituent) | IC50 (µM) |

| 1a | H | 1.5 |

| 1b | 4-OCH3 | 0.8 |

| 1c | 4-Cl | 1.2 |

| 1d | 3-Cl | 0.9 |

| 1e | 4-NO2 | 2.5 |

| 1f | 4-CH3 | 1.1 |

Modifications on the Indole Core:

Substitutions on the indole nucleus also have a profound impact on biological activity.

N1-Position: The presence of a proton at the N1-position allows the molecule to act as a hydrogen bond donor. Alkylation at this position can alter the binding mode and may be detrimental or beneficial depending on the specific target.

C2 and C3-Positions: These positions are often solvent-exposed in binding pockets. Introduction of small alkyl or functional groups can improve solubility and pharmacokinetic properties without directly interfering with target binding.

Derivation of Pharmacophore Models from SAR Data

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models are derived from the SAR data of a series of active compounds. For this compound derivatives, a pharmacophore model can be constructed to guide the design of new, more potent inhibitors.

Based on the SAR data, a hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold might include the following features:

Hydrogen Bond Donor: The N-H group of the indole ring.

Hydrogen Bond Acceptor: The carbonyl oxygens of the quinone moiety.

Aromatic Ring Feature: The indole core and the anilino ring, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Feature: A region corresponding to a hydrophobic pocket in the target's binding site, which can be occupied by substituents on the anilino ring.

Interactive Data Table: Key Pharmacophoric Features

| Feature | Description | Importance |

| Hydrogen Bond Donor | Indole N-H | Essential for anchoring to the hinge region of many kinases. |

| Hydrogen Bond Acceptor | Quinone C=O | Forms hydrogen bonds with active site residues. |

| Aromatic Ring 1 | Indole Core | Core scaffold for π-π stacking interactions. |

| Aromatic Ring 2 | Anilino Ring | Fills a hydrophobic pocket and allows for substituent modifications. |

| Hydrophobic Pocket | Occupied by anilino substituent | Enhances binding affinity and selectivity. |

The development of such a pharmacophore model allows for virtual screening of compound libraries to identify new molecules with the desired features, accelerating the drug discovery process.

Future Perspectives and Advanced Research Avenues for 5 Anilino 1h Indole 4,7 Dione Chemistry

Paving the Way with Novel and Efficient Synthetic Methodologies

The future of 5-Anilino-1H-indole-4,7-dione chemistry is intrinsically linked to the development of innovative and efficient synthetic routes. While classical methods for indole (B1671886) and quinone synthesis exist, advancing the field requires the adoption and adaptation of modern synthetic strategies.

Future efforts should concentrate on a variety of approaches. One promising avenue is the refinement of transition-metal catalyzed cross-coupling reactions . These methods could enable the direct and selective introduction of the anilino moiety onto a pre-functionalized indole-4,7-dione (B1215410) core, or the construction of the indole ring itself from appropriately substituted anilino-quinones. The exploration of various catalysts and ligands will be crucial for optimizing reaction conditions, improving yields, and enhancing the substrate scope.

Another key area is the development of C-H activation strategies . These reactions offer a more atom-economical approach by directly functionalizing the indole or aniline (B41778) C-H bonds, thereby reducing the need for pre-activated starting materials and minimizing waste.

Furthermore, inspiration can be drawn from the synthesis of related indole-4,7-dione derivatives. For instance, copper(II)-mediated reactions of bromoquinones with enamines have been successfully employed for the synthesis of substituted indolequinones. researchgate.net Similarly, the benzylation of 4,7-dimethoxy-1H-indole followed by oxidative demethylation presents another viable strategy that could be adapted for the synthesis of anilino-substituted analogs. nih.gov The classical Fischer indole synthesis remains a fundamental tool, with modern variations offering improved efficiency and applicability. rsc.org

A comparative look at potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, broad substrate scope | Catalyst and ligand screening, optimization of reaction conditions |

| C-H Activation | Atom economy, reduced waste | Development of selective catalysts, understanding regioselectivity |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Reactor design, optimization of flow parameters |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Catalyst design, exploration of novel transformations |

By pursuing these advanced synthetic methodologies, researchers can ensure a steady and diverse supply of this compound and its analogs, which is essential for comprehensive biological evaluation and the exploration of structure-activity relationships (SAR).

Uncovering New Frontiers: Identification of Undiscovered Biological Targets and Pathways

While the indolequinone scaffold is present in compounds with known biological activities, the specific targets and pathways modulated by this compound remain largely uncharted territory. The exploration of its biological interactions is a critical frontier for future research.

Based on the activities of structurally related compounds, several potential areas of investigation emerge. Indolequinones have been identified as inhibitors of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and indoleamine 2,3-dioxygenase 1 (IDO1) . nih.govnih.gov NQO1 is a flavoprotein involved in the detoxification of quinones and the bioactivation of certain anticancer agents. nih.govaacrjournals.org IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a significant target in cancer immunotherapy due to its role in tumor immune escape. nih.govacs.org Therefore, a primary research goal should be to determine if this compound exhibits inhibitory activity against these enzymes.

Beyond these known targets, a broader, unbiased screening approach is necessary to uncover novel biological activities. Techniques such as phenotypic screening in various cell lines (e.g., cancer, immune, and neuronal cells) can reveal unexpected cellular effects. Any observed phenotypes can then be investigated further using chemoproteomics and target deconvolution methods to identify the specific protein(s) with which the compound interacts.

The potential for this compound to modulate undiscovered pathways related to its structural motifs should also be considered. The anilino-quinone structure suggests a potential for redox cycling and interaction with cellular redox-sensitive pathways, which could have implications for conditions such as cancer and neurodegenerative diseases. The indole moiety itself is a well-established pharmacophore that interacts with a wide range of receptors and enzymes. nih.govmdpi.com

Future research should systematically explore these possibilities, as outlined in the table below:

| Research Approach | Objective | Potential Outcomes |

| Target-based Screening | Evaluate activity against known indolequinone targets (e.g., NQO1, IDO1). | Confirmation of known activities, establishment of SAR. |

| Phenotypic Screening | Identify novel cellular effects in diverse disease models. | Discovery of new therapeutic areas for the compound class. |

| Chemoproteomics | Identify direct protein binding partners. | Unbiased identification of novel molecular targets. |

| Metabolomics/Transcriptomics | Analyze global changes in cellular metabolites and gene expression. | Elucidation of affected biological pathways. |

The systematic application of these approaches will be instrumental in building a comprehensive biological profile for this compound and revealing its therapeutic potential.

The Power of Prediction: Integration of Machine Learning and AI in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the research and development of this compound and its derivatives. frontiersin.org These computational tools can be applied across the entire discovery pipeline, from initial design to the prediction of biological activity and synthetic feasibility. acs.orgnih.govemanresearch.orgnih.gov

Predictive Modeling of Biological Activity: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data for indolequinones and related compounds to predict the biological activity of new derivatives. plos.org This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

Identification of Potential Biological Targets: AI algorithms can analyze the chemical structure of this compound and predict its potential biological targets by comparing it to databases of known ligand-protein interactions. nih.govnih.gov This can help to generate hypotheses about its mechanism of action and guide experimental validation.

Synthetic Route Prediction: AI tools are being developed to predict viable synthetic routes for novel compounds. acs.org By analyzing vast databases of chemical reactions, these tools can suggest retrosynthetic pathways and even propose optimal reaction conditions, which would be invaluable for the efficient synthesis of new this compound analogs.

The application of these computational approaches can be summarized as follows:

| AI/ML Application | Description | Impact on Research |

| Generative Models | Design of novel molecules with desired properties. | Accelerated lead discovery and optimization. |

| QSAR Modeling | Prediction of biological activity based on chemical structure. | Prioritization of synthetic targets and resource allocation. |

| Target Prediction | Identification of potential protein targets. | Hypothesis generation for mechanism of action studies. |

| Retrosynthesis Prediction | Suggestion of viable synthetic routes. | Streamlined synthesis of novel compounds. |

By embracing these powerful computational tools, the scientific community can navigate the complex chemical and biological landscape of this compound with greater efficiency and a higher probability of success, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.